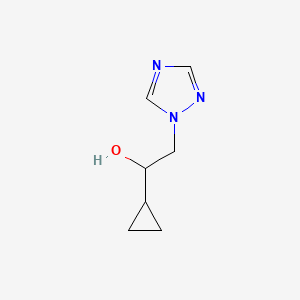
N-(3-Amino-4-methylphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and serves as a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
Chemical Reactions Analysis
The chemical reaction analysis for this compound is complex due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . This leads to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Conformation Studies
Research by Nayak et al. (2014) focuses on the structural analysis of halogenated N,2-diarylacetamides, including compounds similar to N-(3-Amino-4-methylphenyl)-2-phenylacetamide. This study reveals insights into molecular conformations and supramolecular assembly, which is crucial for understanding the chemical behavior and potential applications of such compounds (Nayak et al., 2014).
2. Synthesis and Analytical Characterization
Wallach et al. (2016) conducted research on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, closely related to N-(3-Amino-4-methylphenyl)-2-phenylacetamide. This study provides insights into the synthesis process, analytical methods, and potential applications in various fields, including forensic science and chemical analysis (Wallach et al., 2016).
3. Pharmacological Properties
Research by King et al. (2011) on primary amino acid derivatives, which include compounds structurally related to N-(3-Amino-4-methylphenyl)-2-phenylacetamide, explored their pharmacological properties, particularly in the context of anticonvulsants. This study provides valuable insights into the potential therapeutic applications of these compounds (King et al., 2011).
4. Chemical Synthesis and Reactions
Liu Chang-chu (2014) reported on the microwave irradiation method for synthesizing 2,6-dimethyl-3-aryl-4(1H)-quinolones, starting from compounds like N-(3-Amino-4-methylphenyl)-2-phenylacetamide. This research offers insights into novel synthesis methods that are efficient and environmentally friendly (Liu Chang-chu, 2014).
5. Structural and Vibrational Studies
Arjunan et al. (2009) conducted extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, of compounds like N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide. Their work contributes to the understanding of the structural and vibrational characteristics of these compounds, which are closely related to N-(3-Amino-4-methylphenyl)-2-phenylacetamide (Arjunan et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-13(10-14(11)16)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCLXLUSQNGZFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylphenyl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368428.png)

![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368432.png)
![[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanol](/img/structure/B1368435.png)

![[1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-yl]methanol](/img/structure/B1368437.png)
